molecular formula C10H7BrFNO2 B1415642 Methyl 3-bromo-2-cyano-6-fluorophenylacetate CAS No. 1805485-48-6

Methyl 3-bromo-2-cyano-6-fluorophenylacetate

Cat. No.: B1415642
CAS No.: 1805485-48-6
M. Wt: 272.07 g/mol
InChI Key: XVQQIANCGRXHFS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-fluorophenylacetate is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by the presence of bromine, cyano, and fluorine groups attached to a phenylacetate moiety, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-6-fluorophenylacetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-6-fluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-fluorophenylacetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in the synthesis of potential drug candidates for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine, cyano, and fluorine groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-fluorophenylacetate
  • Methyl 3-bromo-6-cyano-2-fluorophenylacetate
  • Methyl 3-bromo-2-cyano-4-fluorophenylacetate

Uniqueness

Methyl 3-bromo-2-cyano-6-fluorophenylacetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-7(5-13)8(11)2-3-9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQQIANCGRXHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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